An In-depth Technical Guide to Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
An In-depth Technical Guide to Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Privileged Scaffold
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its core structure, the 7H-pyrrolo[2,3-d]pyrimidine, is also known as 7-deazapurine, a bioisostere of the naturally occurring purine ring system found in DNA and RNA.[1] This structural mimicry allows it to serve as a "privileged scaffold," meaning it can bind to a wide range of biological targets, particularly protein kinases, by occupying the ATP-binding site.
The strategic placement of a bromine atom at the C5 position and a methyl carboxylate group at the C4 position transforms this core into a highly versatile building block.[2] The bromine atom acts as a synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the ester group provides a site for further functionalization or can influence the electronic properties of the ring system. This guide provides a detailed examination of the chemical properties, spectroscopic signature, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and drug development.[3][4][5]
Core Physicochemical and Spectroscopic Profile
The precise characterization of a chemical entity is foundational to its successful application. The identity and purity of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate are established through a combination of its physical properties and spectroscopic data.
Physicochemical Properties
The fundamental properties of the compound are summarized below. These data are critical for handling, storage, and reaction setup.
| Property | Value | Source |
| CAS Number | 1638767-47-1 | [2][6] |
| Molecular Formula | C₈H₆BrN₃O₂ | [2][6] |
| Molecular Weight | 256.06 g/mol | [2][6] |
| Physical Form | Powder / Solid | [7] |
| Purity | Typically ≥95% | [2][8] |
| Storage | Store at room temperature or 2-8°C, sealed in a dry, well-ventilated area. | [7][8] |
Spectroscopic Signature: The Basis of Structural Verification
Spectroscopic analysis provides an unambiguous fingerprint of the molecule. Below is an expert interpretation of the expected data, which serves as a self-validating system for confirming the structure.
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Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight and elemental composition. For this compound, Electron Spray Ionization (ESI) would reveal a prominent molecular ion peak. A critical diagnostic feature is the isotopic pattern conferred by the bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: [M+H]⁺ at m/z ~256 and [M+2+H]⁺ at m/z ~258. This signature is definitive proof of a monobrominated compound.[9]
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Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy reveals the electronic environment of each proton. For a deuterated solvent like DMSO-d₆, the expected spectrum would show:
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A singlet around 8.5-8.8 ppm corresponding to the C2 proton of the pyrimidine ring.
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A singlet around 7.8-8.1 ppm for the C6 proton of the pyrrole ring.
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A broad singlet at high chemical shift, typically >12 ppm , for the N7-H proton of the pyrrole, which is exchangeable with D₂O.
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A singlet around 3.9-4.1 ppm representing the three protons of the methyl ester (-OCH₃) group.
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Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands would include:
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A sharp, medium-intensity band around 3100-3300 cm⁻¹ due to the N-H stretch of the pyrrole ring.
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A strong, sharp absorption band in the region of 1700-1730 cm⁻¹ , characteristic of the C=O stretch of the ester functional group.[10]
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Multiple bands between 1500-1600 cm⁻¹ corresponding to C=N and C=C stretching vibrations within the fused aromatic ring system.[10][11]
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Synthesis and Chemical Reactivity: A Platform for Innovation
The utility of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate lies in its synthetic accessibility and predictable reactivity, which allows for the systematic exploration of chemical space.
A Plausible Synthetic Pathway
While multiple synthetic routes exist for the pyrrolo[2,3-d]pyrimidine core, a common and efficient strategy involves the construction and subsequent functionalization of the heterocyclic system. A key step is the bromination of an appropriate precursor.
Caption: Proposed synthesis of the target compound.
Protocol: Electrophilic Bromination of the Pyrrole Ring
This protocol describes the crucial bromination step, a common transformation for this scaffold.[12] The rationale for the choice of reagents is to achieve selective monobromination at the electron-rich C5 position of the pyrrole ring under mild conditions.
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Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
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Cooling: Cool the resulting solution to 0°C using an ice-water bath. Causality: This is done to control the exothermicity of the reaction and minimize the formation of undesired side products.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. Causality: NBS is a mild and selective source of electrophilic bromine (Br⁺), which preferentially attacks the electron-rich C5 position of the 7-deazapurine core.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.
Core Reactivity and Applications in Synthesis
The true power of this molecule is realized through its reactivity, which provides multiple avenues for diversification.
Caption: Key reactive sites and common transformations.
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C5-Position (Suzuki, Sonogashira, etc.): The C5-bromo substituent is the most valuable reactive site for building complexity. It readily participates in palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid introduces a new aryl group, a common strategy for exploring structure-activity relationships (SAR) in kinase inhibitors.[3]
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N7-Position (Alkylation/Arylation): The pyrrole nitrogen is nucleophilic and can be alkylated or arylated using a suitable electrophile and base (e.g., cesium carbonate in DMF).[12] This modification is often used to block the hydrogen-bond donor site or to introduce groups that can probe specific pockets in a protein's binding site.
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C4-Ester (Hydrolysis/Amidation): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH in THF/water).[9] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDCI) to generate a library of amides, significantly expanding the accessible chemical diversity.
Significance in Drug Discovery and Medicinal Chemistry
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Its ability to mimic purine allows it to function as an effective "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region.
Derivatives of this scaffold have been successfully developed into potent and selective inhibitors for a range of therapeutic targets. For example, modifying the C4 and C5 positions has led to the discovery of inhibitors for Bruton's tyrosine kinase (BTK) for autoimmune disorders, Colony-Stimulating Factor-1 Receptor (CSF1R) in oncology, and the bacterial cell division protein FtsZ as novel antibacterial agents.[3][5][13] Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a key starting material for accessing these and other novel therapeutic agents.
Caption: Role in a typical drug discovery workflow.
Safety and Handling
As a laboratory chemical, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate requires careful handling in a controlled environment.
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Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]
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Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity at multiple positions make it an exceptionally valuable building block. By understanding and leveraging the principles outlined in this guide, researchers can effectively utilize this privileged scaffold to construct novel molecular architectures and accelerate the development of next-generation therapeutics.
References
-
Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo... ResearchGate. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
5-bromo-7h-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. PubChemLite. Available at: [Link]
-
Synthesis, Characterization and Antidiabetic Evaluation of 6-acetyl-5-Aryl-7- methyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-thione derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide... National Center for Biotechnology Information (PMC). Available at: [Link]
-
Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation. PubMed. Available at: [Link]
-
Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. PubMed. Available at: [Link]
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
-
(PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | 1638767-44-8 [sigmaaldrich.com]
- 8. Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | 1638767-44-8 [sigmaaldrich.com]
- 9. PubChemLite - 5-bromo-7h-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 10. xisdxjxsu.asia [xisdxjxsu.asia]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
